molecular formula C13H18O3 B1300935 4-[4-(Propan-2-yl)phenoxy]butanoic acid CAS No. 87411-32-3

4-[4-(Propan-2-yl)phenoxy]butanoic acid

Cat. No. B1300935
CAS RN: 87411-32-3
M. Wt: 222.28 g/mol
InChI Key: FNAKUQYUFZKYOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of (Propyl-2′ cyclohexen-4′ yl-1′)-9 nonanoic acid was achieved through a series of reactions including condensation, Diels-Alder reaction, and reduction, each step yielding characterized intermediates . Similarly, the synthesis of 2-[(4-dodecyloxyphenyl)sulfonyl]butanoic acid was accomplished through a five-step process starting from phenol, involving etherification, chlorosulfonation, reduction, nucleophilic C-S coupling, and hydrolyzation, achieving a 66% overall yield . The synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid also involved multiple steps, starting from 2-(4-hydroxyphenyl)acetic acid and proceeding through condensation, reaction with acetone, chloroform, and NaOH, with an overall yield of about 38% . These methods provide a framework that could potentially be adapted for the synthesis of 4-[4-(Propan-2-yl)phenoxy]butanoic acid.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various analytical techniques. In the synthesis of the cyclohexenyl ketone derivative, the intermediates were studied and characterized, likely through spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . The target compound in the synthesis of the pyrrolidinyl derivative was confirmed using IR, 1H NMR, and MS, which are standard techniques for determining molecular structures . These methods would be applicable for analyzing the molecular structure of 4-[4-(Propan-2-yl)phenoxy]butanoic acid once synthesized.

Chemical Reactions Analysis

The papers describe various chemical reactions that are key to the synthesis of the compounds. For example, the Diels-Alder reaction is a cycloaddition reaction that forms a cyclohexene ring, which is a crucial step in the synthesis of the cyclohexenyl derivative . The chlorosulfonation and subsequent nucleophilic C-S coupling are essential for introducing the sulfonyl group in the synthesis of the dodecyloxyphenyl derivative . These reactions highlight the importance of selecting appropriate reagents and conditions to achieve the desired transformations, which would be relevant for synthesizing 4-[4-(Propan-2-yl)phenoxy]butanoic acid.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 4-[4-(Propan-2-yl)phenoxy]butanoic acid, they do provide information on the properties of similar compounds. The overall yields, purity, and characterization of intermediates and final products are indicative of the physical and chemical properties that can be expected for the compound of interest. For example, the high purity of the synthesized dodecyloxyphenyl derivative suggests that the synthetic route is effective in minimizing impurities . The characterization of intermediates and final products in these syntheses provides a basis for understanding the physical and chemical behavior of structurally related compounds .

Scientific Research Applications

  • Medicinal Chemistry

    • Phenoxy derivatives have been studied for their potential as therapeutic candidates .
    • They are used in the design and development of new pharmaceutical compounds .
    • The methods of application involve various chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects .
    • The outcomes of these studies have led to the synthesis of new pharmaceuticals or improvements in the processes by which existing pharmaceuticals are made .
  • Organic Chemistry

    • Phenoxy derivatives are used in the synthesis of certain organic compounds .
    • A combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization, is used .
    • The outcomes of these methods have led to the synthesis of compounds like (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .
  • Industrial Applications

    • m-Aryloxy phenols, a type of phenoxy derivative, are used as antioxidants, ultraviolet absorbers, and flame retardants .
    • They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Pharmaceuticals

    • Phenoxy derivatives, such as phenoxy acetamide and its derivatives (chalcone, indole, and quinoline), have been investigated for their potential as therapeutic candidates .
    • These compounds are synthesized and studied using various chemical techniques and computational chemistry applications .
    • The results of these studies have led to the development of new pharmaceutical compounds or improvements in the processes by which existing pharmaceuticals are made .
  • Chemical Industry

    • m-Aryloxy phenols, a type of phenoxy derivative, are used in various industries, including plastics, adhesives, and coatings .
    • They are used as antioxidants, ultraviolet absorbers, and flame retardants, improving the thermal stability and flame resistance of these materials .

properties

IUPAC Name

4-(4-propan-2-ylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-10(2)11-5-7-12(8-6-11)16-9-3-4-13(14)15/h5-8,10H,3-4,9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAKUQYUFZKYOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364483
Record name 4-[4-(propan-2-yl)phenoxy]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Propan-2-yl)phenoxy]butanoic acid

CAS RN

87411-32-3
Record name 4-[4-(propan-2-yl)phenoxy]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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